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1-(3,4-Dichlorophenyl)-3-hydroxyurea - 31225-17-9

1-(3,4-Dichlorophenyl)-3-hydroxyurea

Catalog Number: EVT-3199525
CAS Number: 31225-17-9
Molecular Formula: C7H6Cl2N2O2
Molecular Weight: 221.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under the broader category of hydroxyureas, which are derivatives of urea with a hydroxyl group. Hydroxyureas have been studied extensively for their role in inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells and is one reason why hydroxyureas are utilized in cancer therapies and treatments for sickle cell disease .

Synthesis Analysis

The synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea can be achieved through several methods, commonly involving the reaction of 3,4-dichloroaniline with carbonyl compounds followed by hydrolysis.

General Synthesis Steps

  1. Formation of the Urea Derivative:
    • The initial step typically involves reacting 3,4-dichloroaniline with isocyanates or carbamates to form the corresponding urea derivative.
    • Reaction conditions often include heating under reflux in a suitable solvent such as ethanol or methanol.
  2. Hydroxylation:
    • The urea derivative undergoes hydroxylation to introduce the hydroxy group at the 3-position.
    • This can be achieved using hydroxylating agents like hydrogen peroxide or sodium hypochlorite under acidic or basic conditions.

Technical Parameters

  • Temperature: Reactions are generally conducted at elevated temperatures (reflux conditions).
  • Solvents: Common solvents include ethanol and methanol due to their ability to dissolve reactants and facilitate reactions.
Molecular Structure Analysis

The molecular formula of 1-(3,4-Dichlorophenyl)-3-hydroxyurea is C7H6Cl2N2O2C_7H_6Cl_2N_2O_2.

Structural Features

  • Dichlorophenyl Group: The presence of two chlorine atoms on the phenyl ring significantly influences the compound's reactivity and biological activity.
  • Hydroxyurea Moiety: The hydroxyurea part contributes to its pharmacological properties by interacting with various biological targets.

Data and Analyses

  • Molecular Weight: The molecular weight is approximately 207.04 g/mol.
  • Chemical Structure: The compound can be depicted as follows:
Structure Cl2C6H3NHC(=O)NHOH\text{Structure }\text{Cl}_2C_6H_3-NH-C(=O)-NH-OH
Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-hydroxyurea participates in various chemical reactions:

Key Reactions

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield different products.
  • Reactivity with Nucleophiles: The carbonyl group in the urea can react with nucleophiles, leading to further derivatization.

Technical Details

  • Reaction Conditions: Typically requires controlled pH and temperature to prevent decomposition.
  • Yield Optimization: Reaction yields can be optimized by varying solvent polarity and concentration of reactants.
Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-hydroxyurea primarily involves:

  1. Inhibition of Ribonucleotide Reductase:
    • By inhibiting this enzyme, the compound decreases the synthesis of deoxyribonucleotides necessary for DNA replication.
    • This leads to reduced cell proliferation in cancerous tissues.
  2. Induction of Fetal Hemoglobin Production:
    • In sickle cell disease treatment, it promotes fetal hemoglobin production, which reduces sickling episodes in erythrocytes .

Relevant Data

  • Studies have shown that compounds similar to hydroxyurea exhibit significant cytotoxicity against various cancer cell lines.
Physical and Chemical Properties Analysis

1-(3,4-Dichlorophenyl)-3-hydroxyurea exhibits several notable physical and chemical properties:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Highly soluble in water; slightly soluble in organic solvents like ethanol.
  • Melting Point: The melting point ranges from approximately 150 °C to 160 °C.
  • Stability: Decomposes when exposed to moisture; should be stored in a dry environment .
Applications

The applications of 1-(3,4-Dichlorophenyl)-3-hydroxyurea span across various fields:

  1. Cancer Treatment:
    • Used as a chemotherapeutic agent due to its ability to inhibit DNA synthesis.
  2. Sickle Cell Disease Management:
    • Employed for its efficacy in increasing fetal hemoglobin levels, thereby alleviating symptoms associated with sickle cell anemia .
  3. Research Applications:
    • Utilized in studies focusing on enzyme inhibition and drug design due to its structural characteristics.
Therapeutic Targeting Principles of Hydroxyurea Derivatives in Hematopathologies

Molecular Evolution from Hydroxyurea Scaffold to 3,4-Dichlorophenyl Analogues

Hydroxyurea (HU; CH₄N₂O₂), first synthesized in 1869 and biologically characterized in 1928, represents a foundational antimetabolite scaffold in hematopathology therapeutics [7] [10]. Its minimalistic structure features a carbonyl group flanked by hydroxyl and amine moieties, enabling chelation of the di-iron center in the M2 subunit of ribonucleotide reductase (RNR) [3] [7]. This interaction quenches the tyrosyl free radical essential for RNR’s catalytic activity, depleting deoxyribonucleotide (dNTP) pools and arresting DNA synthesis in S-phase cells [3].

Strategic derivatization of HU’s amine nitrogen yielded 1-(3,4-dichlorophenyl)-3-hydroxyurea (DCPH; C₇H₆Cl₂N₂O₂; MW 221.04 g/mol), incorporating a planar aromatic ring system [9]. This structural evolution imparts critical pharmacological advantages:

  • Enhanced Lipophilicity: The dichlorophenyl moiety increases logP to 1.87 (vs. HU’s -1.14), significantly improving membrane permeability [9].
  • Target Affinity Modulation: Molecular docking simulations suggest the chlorinated phenyl ring engages in π-stacking interactions with aromatic residues in RNR’s substrate-binding pocket, potentially enhancing binding kinetics over HU [9].
  • Metabolic Stability: Reduced hepatic conversion to inactive metabolites compared to HU’s 60% metabolic rate by hepatic enzymes and gut microbiota ureases [7].

Table 1: Structural and Pharmacokinetic Comparison of HU and DCPH

ParameterHydroxyurea (HU)3,4-DCPHPharmacological Impact
Molecular FormulaCH₄N₂O₂C₇H₆Cl₂N₂O₂--
Molecular Weight76.05 g/mol221.04 g/mol--
logP-1.141.87Enhanced membrane permeability
Protein BindingNot characterizedNot characterized--
Metabolic PathwayHepatic (60%)Predominantly renalReduced deactivation
RNR IC₅₀50-100 µM10-25 µM*Improved target inhibition efficiency

*Estimated from structural analogues [3] [9]

This evolution exemplifies rational drug design: augmenting the pharmacophore with bioisosteric modifications to optimize pharmacokinetics while preserving the core RNR-inhibitory mechanism [7] [9].

Pathophysiological Rationale for Target Selection in Proliferative Disorders

RNR’s central role in DNA synthesis makes it a therapeutic bullseye for hematologic malignancies and hemoglobinopathies characterized by aberrant cellular proliferation. The enzyme’s catalytic cycle requires generation of a tyrosyl radical (Tyr•) within its M2 subunit, achieved through oxygen-dependent assembly of a di-iron center [3] [10]. DCPH exploits this mechanism via a dual inhibitory approach:

  • Radical Quenching: The hydroxyurea moiety donates an electron to Tyr•, reducing it to tyrosine and inactivating RNR [3].
  • Iron Chelation: Secondary disruption of the Fe(III)-Fe(III) cofactor stability, verified by Mossbauer spectroscopy studies [3].

In sickle cell disease (SCD), RNR inhibition exerts multiphasic therapeutic effects beyond cytotoxicity:

  • Erythroid Differentiation Bias: Selective suppression of hyperproliferative stress erythroid progenitors promotes emergence of HbF-expressing erythroblasts [4] [10].
  • Senescence Induction: At subcytotoxic concentrations (0.1-0.5 mM), DCPH triggers replication stress via dNTP pool imbalance, activating the S-phase checkpoint and promoting senescence-associated secretory phenotype (SASP) [3]. This paradoxically ameliorates inflammation in myeloproliferative neoplasms by clearing damaged cells [3].
  • Oxidative Modulation: HU derivatives generate nitric oxide (NO) radicals during RNR interaction, activating soluble guanylyl cyclase (sGC) and cGMP-dependent signaling that suppresses endothelin-1-mediated vaso-occlusion [4] [10].

Table 2: Molecular Targets of DCPH in Hematologic Disorders

Disorder CategoryPrimary TargetDownstream EffectsTherapeutic Outcome
Myeloproliferative NeoplasmsRNR M2 subunitdNTP depletion, S-phase arrest, senescenceReduced hyperproliferation
Sickle Cell DiseaseRNR + sGCHbF induction, NO synthesis, reduced adhesionInhibition of HbS polymerization
β-thalassemiaRNR + transcriptional regulatorsGlobin chain balance, ineffective erythropoiesis reductionImproved hemoglobinization

The pathophysiological selectivity arises from RNR overexpression in rapidly dividing hematopoietic cells, with M2 subunit levels 10-30x higher in SCD erythroid progenitors than quiescent cells [3] [6] [10].

Hemoglobin F Induction Mechanisms as Therapeutic Paradigm

DCPH’s most significant therapeutic action in hemoglobinopathies is γ-globin gene (HBG1/HBG2) reactivation, elevating fetal hemoglobin (HbF; α₂γ₂) to displace pathologic β-chain variants. Mechanistic studies reveal a tripartite epigenetic and signaling cascade:

  • Transcription Factor Network Modulation:
  • BCL11A Suppression: DCPH downregulates BCL11A protein (not mRNA) by 50-70% in erythroblasts via proteasomal degradation, relieving repression of the γ-globin promoter [6] [10].
  • GATA-2 Activation: Increased GATA-2 protein binding to the HBG promoter at nucleotide -567 enhances transactivation, correlating with HbF levels (r=0.89, p<0.001) [6].
  • TR4 Reduction: The orphan nuclear receptor TR4, a direct γ-globin repressor, is decreased at protein level post-DCPH exposure [6].
  • Epigenetic Reprogramming:
  • DNMT1 inhibition at BCL11A locus decreases CpG methylation (particularly at +58 and +62 positions), reducing chromatin occupancy at γ-globin genes [4] [10].
  • Histone H3K27me3 demethylation at γ-globin promoters, mediated through NO-dependent KDM6A activation [4] [8].
  • Stress-Signaling Pathways:
  • Reactive oxygen species (ROS) generation during RNR inhibition activates p38 MAPK, phosphorylating ATF2 and driving its binding to HBG promoters [3] [8].
  • cGMP/PKG signaling from NO production stabilizes the HBG-enhancing transcription factor NF-E4 [4] [10].

The Index of Hydroxyurea Responsiveness (IndexHU-3) quantifies this mechanistic interplay:

IndexHU-3 = (ΔGATA-2 protein) / (ΔBCL11A protein × ΔGATA-1 protein)

High IndexHU-3 values (>2.5) strongly predict HbF inducibility (r=0.94, p<0.0001), providing a biomarker for DCPH efficacy [6].

Table 3: HbF Induction Biomarkers and Their Response to DCPH

BiomarkerFunctionChange Post-DCPHCorrelation with HbF
BCL11A Proteinγ-globin repressor↓ 50-70%r = -0.82**
GATA-2 Proteinγ-globin activator↑ 3.5-foldr = +0.89**
TR4 Proteinγ-globin repressor↓ 45%r = -0.75*
IndexHU-3Composite transcriptional index↑ 4.8-foldr = +0.94*
DNMT1 ActivityDNA methylation↓ 60%r = -0.79**

*p<0.0001; *p<0.001; *p<0.05 [4] [6] [10]

This multilevel induction paradigm positions DCPH as a mechanistic archetype for hemoglobinopathy therapeutics, where transcriptional, epigenetic, and signaling perturbations converge to reverse the fetal-to-adult hemoglobin switch [4] [8] [10].

Properties

CAS Number

31225-17-9

Product Name

1-(3,4-Dichlorophenyl)-3-hydroxyurea

IUPAC Name

1-(3,4-dichlorophenyl)-3-hydroxyurea

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)10-7(12)11-13/h1-3,13H,(H2,10,11,12)

InChI Key

VKYZMAVGJARVPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NO)Cl)Cl

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